molecular formula C8H8BrClN2 B1519810 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 957120-41-1

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No. B1519810
M. Wt: 247.52 g/mol
InChI Key: FZIAFYJNUYWRHR-UHFFFAOYSA-N
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Description

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is an organic chemical synthesis intermediate . It is used in various branches of chemistry due to its wide range of applications .


Synthesis Analysis

The synthesis of this compound involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . More specific synthesis details may be found in technical documents and peer-reviewed papers .


Molecular Structure Analysis

The molecular weight of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is 247.52 . Its IUPAC name is 8-bromo-6-methylimidazo[1,2-a]pyridine hydrochloride . The InChI code for this compound is 1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H .


Physical And Chemical Properties Analysis

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is a solid at room temperature . and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Antituberculosis Agents

  • Field : Medicinal Chemistry
  • Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Method : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
  • Results : A few examples of imidazo[1,2-a]pyridine have shown significant activity against MDR-TB and XDR-TB .

Organic Chemical Synthesis Intermediate

  • Field : Organic Chemistry
  • Application : 8-Bromo-6-chloroimidazo[1,2-a]pyridine is used as an organic chemical synthesis intermediate .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The outcomes of using this compound as a synthesis intermediate are not specified in the source .

Light-Sensitive Dyes and Optical Media for Data Storage

  • Field : Material Science
  • Application : Imidazo[1,2-a]pyridine derivatives are used in the role of light-sensitive dyes and optical media for data storage .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The outcomes of using this compound in these applications are not specified in the source .

Pesticides and Fungicides

  • Field : Agriculture
  • Application : Imidazo[1,2-a]pyridine derivatives are used as pesticides and fungicides .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The outcomes of using this compound in these applications are not specified in the source .

Fluorescent Probes

  • Field : Biochemistry
  • Application : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The outcomes of using this compound in these applications are not specified in the source .

Antiulcer, Antiviral, Antibacterial, Anticancer, Antifungal, and Antituberculosis Agents

  • Field : Medicinal Chemistry
  • Application : Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
  • Method : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The outcomes of using this compound in these applications are not specified in the source .

Safety And Hazards

This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

8-bromo-6-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2.ClH/c1-6-4-7(9)8-10-2-3-11(8)5-6;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIAFYJNUYWRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2C(=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656909
Record name 8-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride

CAS RN

957120-41-1
Record name 8-Bromo-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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